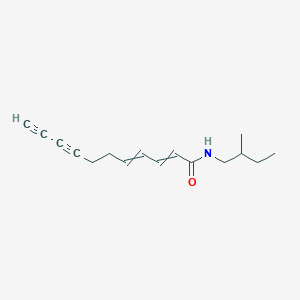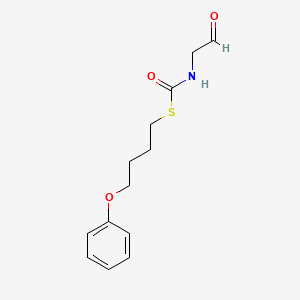
S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate: is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes a phenoxybutyl group and a carbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate typically involves the reaction of 4-phenoxybutylamine with 2-oxoethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxybutyl group or the carbamothioate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways or as a precursor for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- S-(2-([1,1’-biphenyl]-2-ylamino)-2-oxoethyl) carbamothioate
- S-(4-Phenoxybutyl)-N,N-dimethylthiocarbamate
Comparison: Compared to similar compounds, S-(4-Phenoxybutyl) (2-oxoethyl)carbamothioate stands out due to its unique combination of functional groups This uniqueness allows for specific interactions and applications that may not be achievable with other related compounds
Propiedades
Número CAS |
103614-72-8 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
S-(4-phenoxybutyl) N-(2-oxoethyl)carbamothioate |
InChI |
InChI=1S/C13H17NO3S/c15-9-8-14-13(16)18-11-5-4-10-17-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2,(H,14,16) |
Clave InChI |
PHSWTXOQYRGOEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCSC(=O)NCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
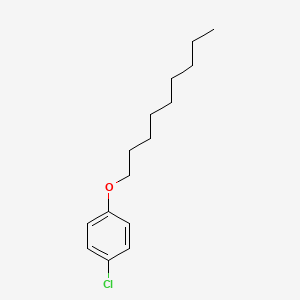
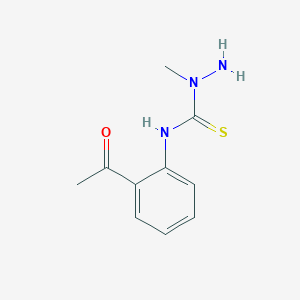
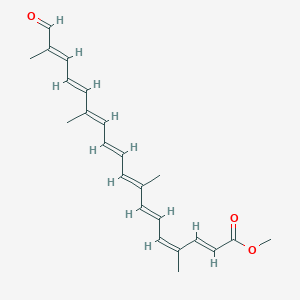
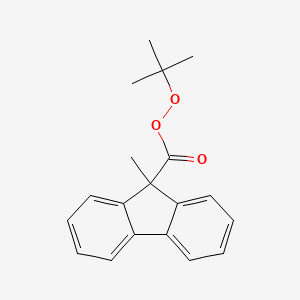
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
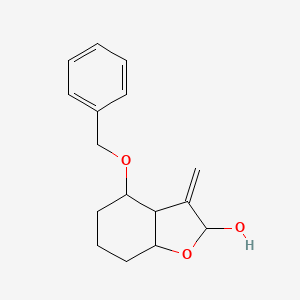
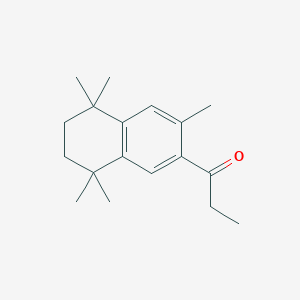
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

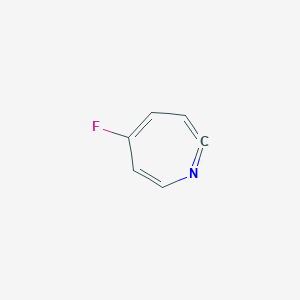
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
